molecular formula C18H18N2O3 B2716162 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide CAS No. 851407-98-2

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide

Cat. No. B2716162
M. Wt: 310.353
InChI Key: WADJLNZHIDPQLR-UHFFFAOYSA-N
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Description

“N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)furan-2-carboxamide” is a compound that has been synthesized and characterized . It is a part of a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

A derivative similar to the specified compound was synthesized through a Povarov cycloaddition reaction/N-furoylation processes. This derivative exhibited properties relevant to potential therapeutic applications, including potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Another study focused on quinoline attached-furan-2(3H)-ones that exhibited anti-inflammatory and antibacterial properties with reduced gastro-intestinal toxicity and lipid peroxidation, demonstrating the compound's potential for safer therapeutic applications (Alam et al., 2011).

Bioisosteric Replacements and Enhanced Properties

Research on bioisosteric replacements of the phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides indicated that such modifications could lead to a noticeable increase in analgesic activity, particularly for 3-pyridine derivatives. This suggests the compound's versatility and potential for optimization in medicinal chemistry (Украинец, Моспанова, & Давиденко, 2016).

Molecular Docking Studies and Enzyme Inhibition

A study on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives revealed potent tyrosinase inhibitors through chemoinformatics and molecular docking studies. These findings underline the potential of such derivatives in addressing hyperpigmentation disorders and providing insights into their mechanism of action (Dige et al., 2019).

Anticancer Agents

Coumarin and quinolinone-3-aminoamide derivatives, including those structurally related to the specified compound, were synthesized and evaluated for their potency in inhibiting cancer cell growth. The study's findings suggest the importance of these compounds in the development of new anticancer agents (Matiadis et al., 2013).

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11-5-6-13-10-14(17(21)20-16(13)12(11)2)7-8-19-18(22)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADJLNZHIDPQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide

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